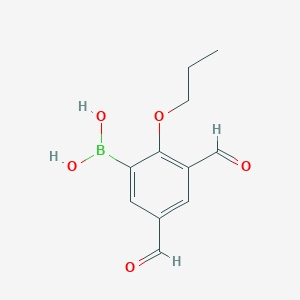

(3,5-Diformyl-2-propoxyphenyl)boronic acid

Descripción

BenchChem offers high-quality (3,5-Diformyl-2-propoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Diformyl-2-propoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3,5-diformyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVFOHHYFMQYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584923 | |

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-92-8 | |

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring two reactive aldehyde moieties and a versatile boronic acid group, makes it a valuable building block for the synthesis of complex molecular architectures, including covalent organic frameworks (COFs), bioconjugates, and targeted drug delivery systems.[1][2] The aldehyde groups offer sites for covalent linkage through reactions like imine formation, while the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions or form reversible esters with diols, a property often exploited for sensing and bioconjugation.[1] This guide provides an in-depth, scientifically grounded pathway for the synthesis of this compound, elucidating the rationale behind the chosen synthetic strategy and methodologies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (3,5-Diformyl-2-propoxyphenyl)boronic acid (I), suggests a three-step synthetic sequence commencing from the readily available starting material, catechol. The core strategy involves:

-

Selective Mono-propoxylation: Introduction of the propoxy group onto one of the phenolic hydroxyls of catechol to yield 2-propoxyphenol (III).

-

Ortho-Diformylation: Regioselective introduction of two formyl groups ortho to the hydroxyl group of 2-propoxyphenol to afford 3,5-diformyl-2-propoxyphenol (II).

-

Directed Ortho-Borylation: Installation of the boronic acid moiety at the position ortho to the hydroxyl group, directed by the same, to furnish the final product (I).

This pathway is designed for efficiency and control over regioselectivity at each critical step.

Caption: Retrosynthetic pathway for (3,5-Diformyl-2-propoxyphenyl)boronic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Propoxyphenol (III)

The initial step involves the selective mono-alkylation of catechol. A Williamson ether synthesis is a classic and effective method for this transformation. To achieve mono-propoxylation and prevent the formation of the di-propoxy byproduct, it is crucial to use a controlled amount of the alkylating agent and a suitable base.

Protocol:

-

To a solution of catechol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromopropane (1.05 eq.) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-propoxyphenol.

Causality and Expertise: The choice of a mild base like K₂CO₃ and a slight excess of the alkylating agent favors mono-alkylation. DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the potassium cation, leaving a more nucleophilic phenoxide anion. Careful monitoring is key to prevent over-alkylation.

Step 2: Synthesis of 3,5-Diformyl-2-propoxyphenol (II)

The introduction of two formyl groups ortho to the hydroxyl group can be effectively achieved using a modified Duff reaction.[3][4] This reaction utilizes hexamethylenetetramine in an acidic medium, typically anhydrous trifluoroacetic acid (TFA), which allows for controlled diformylation of activated phenolic rings.[3]

Protocol:

-

In a flask equipped with a reflux condenser, dissolve 2-propoxyphenol (III) (1.0 eq.) in anhydrous trifluoroacetic acid (TFA).

-

Add hexamethylenetetramine (2.5 eq.) portion-wise to the stirred solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully pour it into a beaker of ice-cold water.

-

Hydrolyze the resulting imine intermediate by adding aqueous hydrochloric acid (HCl) and stirring for an additional period.

-

The product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-diformyl-2-propoxyphenol (II).

Trustworthiness and Validation: The Duff reaction in TFA is a reliable method for the diformylation of 4-substituted phenols.[3] The strong activating effect of the hydroxyl and propoxy groups directs the electrophilic substitution to the vacant ortho and para positions. Since the para position is blocked by the propoxy group's ortho position, diformylation occurs at the two available ortho positions to the hydroxyl group.

Step 3: Synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid (I)

The final step is the introduction of the boronic acid moiety. A directed ortho-metalation (DoM) followed by borylation is the most precise method for this transformation.[5] The hydroxyl group of the phenol directs the deprotonation to the adjacent carbon atom using a strong base, followed by quenching with a boron electrophile.

Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-diformyl-2-propoxyphenol (II) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi, 2.2 eq.), to the reaction mixture. The first equivalent will deprotonate the acidic phenol, and the second will effect the ortho-lithiation.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise to the lithiated intermediate.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of aqueous HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction to yield the final product, (3,5-Diformyl-2-propoxyphenyl)boronic acid (I). A common purification technique involves dissolving the crude product in an organic solvent and extracting it into an aqueous base, followed by washing the aqueous layer with an organic solvent to remove non-acidic impurities, and finally re-acidifying the aqueous layer to precipitate the pure boronic acid.[6]

Authoritative Grounding: The use of a directing group, in this case, the hydroxyl group, to achieve regioselective C-H activation is a well-established and powerful tool in organic synthesis.[7] The subsequent trapping of the resulting organometallic species with a borate ester is a standard and high-yielding method for the preparation of aryl boronic acids.[8]

Synthesis Workflow Visualization

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3,5-Diformyl-2-propoxyphenyl)boronic acid

Executive Summary: (3,5-Diformyl-2-propoxyphenyl)boronic acid is a specialized aromatic boronic acid derivative featuring a unique combination of functional groups: a boronic acid, two aldehyde moieties, and a propoxy group. This trifunctional arrangement makes it a highly valuable, albeit niche, building block in advanced organic synthesis. Its structure suggests significant potential in the construction of complex molecular architectures such as Covalent Organic Frameworks (COFs), bifunctional catalysts, and specialized sensor molecules. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, detailed protocols for its characterization, and a discussion of its potential applications, grounded in the established chemistry of analogous compounds.

Introduction and Significance

(3,5-Diformyl-2-propoxyphenyl)boronic acid, with the chemical formula C₁₁H₁₃BO₅, is an organoboron compound that is not widely commercialized but holds considerable interest for researchers in materials science and medicinal chemistry.[1][2][3] The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions.[4][5] The presence of two formyl (aldehyde) groups provides reactive handles for forming imines, oximes, or for undergoing further oxidation or reduction, enabling the synthesis of complex polymers and macrocycles.[6] The ortho-propoxy group sterically and electronically influences the reactivity of the adjacent boronic acid and formyl groups. This unique substitution pattern makes it an intriguing target for synthetic exploration and a potentially powerful tool in drug development and materials science.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is scarce. However, by analyzing its constituent functional groups and data from analogous compounds like 4-formylphenylboronic acid and other substituted arylboronic acids, we can predict its key properties with a high degree of confidence.[7][8]

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₁₁H₁₃BO₅ | Based on its chemical structure.[1] |

| Molecular Weight | 236.03 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid | Arylboronic acids are typically crystalline solids.[5][8] |

| Melting Point | >200 °C (with potential decomposition) | Formylphenylboronic acids often have high melting points; for example, 4-formylphenylboronic acid melts at 237-242 °C.[9] The substitution pattern may slightly alter this. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | The boronic acid group can hydrogen bond with water, but the aromatic ring and propoxy group are hydrophobic. DMSO is an excellent solvent for resolving boronic acid oligomers for NMR analysis.[7] |

| Acidity (pKa) | Estimated pKa ~7.0-8.0 | Phenylboronic acid has a pKa of ~8.8.[10] The two strongly electron-withdrawing formyl groups are expected to significantly increase the Lewis acidity of the boron center, thereby lowering the pKa.[11] This effect is well-documented for substituted arylboronic acids.[12][13] |

| Stability | Moderate stability. Prone to dehydration to form cyclic boroxine trimers. Sensitive to oxidation. | Arylboronic acids are known to form trimeric anhydrides (boroxines) upon heating or under vacuum.[8] The presence of electron-withdrawing groups can make the C-B bond more susceptible to protodeboronation under certain acidic conditions.[14] Oxidative instability is a known issue for boronic acids, though ortho-substituents can sometimes mitigate this.[15] Store under an inert atmosphere, protected from light and moisture. |

Proposed Synthesis Pathway

A plausible synthetic route to (3,5-Diformyl-2-propoxyphenyl)boronic acid can be envisioned starting from commercially available 2-hydroxy-5-bromobenzaldehyde. This multi-step synthesis leverages standard, high-yielding organic transformations.

Caption: Proposed synthetic route for (3,5-Diformyl-2-propoxyphenyl)boronic acid.

Detailed Rationale:

-

Propylation: The phenolic hydroxyl group is alkylated to a propoxy ether using propyl bromide and a base like potassium carbonate. This protects the hydroxyl group and introduces the desired alkoxy substituent.

-

Ortho-Borylation: The resulting 5-bromo-2-propoxybenzaldehyde can then be subjected to ortho-lithiation directed by the propoxy group, followed by quenching with an electrophilic boron source like triisopropyl borate. Acidic workup would yield the boronic acid. However, a more reliable route involves first converting the starting material to a di-iodinated intermediate to direct the borylation. A more direct approach, as depicted, would be to first introduce the boronic acid functionality via lithium-halogen exchange on a protected bromo-precursor and then perform formylation.

-

Formylation: A more controlled approach would involve protecting the aldehyde, performing a lithium-halogen exchange on the bromine, borylating, and then introducing the second formyl group via directed ortho-lithiation and quenching with DMF. The synthesis of bifunctional boronic acids often involves strategic lithiation and borylation steps.

Experimental Characterization: A Validating Workflow

Confirming the identity and purity of a novel compound like (3,5-Diformyl-2-propoxyphenyl)boronic acid requires a suite of analytical techniques. The following workflow ensures a self-validating system for characterization.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Objective: To confirm the covalent structure and assess the purity of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.[7]

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized (3,5-Diformyl-2-propoxyphenyl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and disrupts the intermolecular hydrogen bonding of the boronic acid, leading to sharper signals for the B(OH)₂ protons.[7]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include:

-

Distinct signals in the aromatic region for the two non-equivalent aromatic protons.

-

A broad singlet for the two B(OH)₂ protons (~8.3-8.5 ppm), which will disappear upon addition of a drop of D₂O.[16]

-

A triplet for the O-CH₂ protons of the propoxy group.

-

A sextet for the -CH₂- protons of the propoxy group.

-

A triplet for the -CH₃ protons of the propoxy group.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include:

-

Carbonyl carbons of the aldehyde groups (~192-194 ppm).[7]

-

Several signals for the aromatic carbons, including a characteristically broad signal for the carbon atom directly bonded to boron (C-B).

-

Signals corresponding to the three distinct carbons of the propoxy group.

-

-

¹¹B NMR: Acquire a boron spectrum. A single, relatively broad signal is expected in the range of 28-32 ppm, characteristic of a trigonal planar (sp²) arylboronic acid.[4]

Potential Applications

The trifunctional nature of (3,5-Diformyl-2-propoxyphenyl)boronic acid opens doors to several advanced applications:

-

Covalent Organic Frameworks (COFs): The two aldehyde groups make it an ideal building block (monomer) for creating porous, crystalline COFs through the formation of imine or oxime linkages with amine-containing linkers. The boronic acid moiety can be used for post-synthetic modification or to introduce catalytic sites.[6]

-

Bifunctional Catalysis: The molecule combines a Lewis acidic boronic acid site with aldehyde groups that can be converted into other catalytic functionalities (e.g., amines via reductive amination). This allows for the design of catalysts that can perform cooperative catalysis.[17][18]

-

Sensors and Capture Agents: Boronic acids are well-known for their ability to reversibly bind to 1,2- and 1,3-diols, a property widely used in glucose sensing.[19] The aldehyde groups can be used to immobilize the molecule onto a surface or to conjugate it with a signaling molecule (e.g., a fluorophore), creating a sensor for biologically important diols like sugars or catechols.[6]

-

Drug Development: As a versatile building block, it can be used in fragment-based drug discovery. The boronic acid can act as a covalent warhead for serine proteases, while the aldehydes provide points for further chemical elaboration to improve binding affinity and selectivity.[5][11]

Conclusion

(3,5-Diformyl-2-propoxyphenyl)boronic acid represents a sophisticated chemical building block with significant untapped potential. While direct experimental data remains limited, a thorough analysis based on the principles of physical organic chemistry allows for a robust prediction of its properties and reactivity. The synthetic and characterization workflows outlined here provide a clear path for researchers to produce and validate this compound. Its unique combination of reactive sites positions it as a valuable tool for creating next-generation materials, catalysts, and therapeutic agents.

References

-

Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(6), 756–768. [Link]

-

Georgiou, I., et al. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. [Link]

-

Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7. [Link]

-

Kalinowska-Tłuścik, J., et al. (2015). Synthesis and NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids as novel ionic prospective. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. [Link]

-

Pohjoispää, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

Georgiou, I., Ilyashenko, G., & Whiting, A. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Sci-Hub. [Link]

-

Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

Solà, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

Brain, K. L., et al. (2015). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]

-

Liu, S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Pilgram, O., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Furer, M., et al. (2021). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

-

Al-Zoubi, R. M., et al. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. [Link]

-

Al-Hourani, B. J., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]

-

Antinao, P., et al. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC - NIH. [Link]

-

Dikusar, E. A., & Potkin, V. I. (2011). ChemInform Abstract: Synthesis of 2‐[3‐Alkoxy‐4‐(hydroxy, alkoxy, acyloxy)phenyl]‐5‐methyl‐1H‐benzimidazoles. Sci-Hub. [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1072951-92-8|(3,5-Diformyl-2-propoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 15. pnas.org [pnas.org]

- 16. Synthesis and NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids as novel ionic prospective sugar receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of (3,5-Diformyl-2-propoxyphenyl)boronic acid: From Synthesis to Supramolecular Architecture

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a multifunctional aromatic compound with significant potential in the design of covalent organic frameworks (COFs), self-healing materials, and targeted drug delivery systems.[1] The presence of two reactive aldehyde groups, a sterically influential propoxy moiety, and a hydrogen-bonding boronic acid group creates a molecule of considerable interest for crystal engineering and supramolecular chemistry. This guide provides a comprehensive, field-proven framework for the synthesis, characterization, crystallization, and definitive structural elucidation of this target compound using single-crystal X-ray diffraction (SCXRD). While a published crystal structure is not yet available, this document serves as a predictive and methodological whitepaper, outlining the causal experimental choices and anticipated structural features based on established chemical principles and data from analogous structures.

Introduction: The Scientific Imperative

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] However, their utility extends far beyond C-C bond formation. The boronic acid moiety, B(OH)₂, is a versatile functional group capable of forming reversible covalent bonds with diols, a property leveraged in glucose sensing and bioconjugation.[3][4] Furthermore, as a potent hydrogen bond donor, it directs the assembly of molecules in the solid state, forming predictable supramolecular synthons.[5]

The subject of this guide, (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS 1072951-92-8), combines this key functionality with two aldehyde groups, which are themselves hubs for dynamic covalent chemistry, such as imine and oxime formation.[1] The 2-propoxy group provides steric bulk and influences solubility, adding another layer of control over crystal packing. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rationally designing advanced materials and therapeutics. This guide, therefore, details the complete workflow to achieve this understanding, from the lab bench to the final crystallographic information file (CIF).

Synthesis and Spectroscopic Verification

A robust synthesis and rigorous characterization are the bedrock of any crystallographic study. A plausible and efficient route to the title compound involves the borylation of a halogenated precursor, a standard method for preparing arylboronic acids.[6]

Proposed Synthetic Pathway

The synthesis begins with a suitable precursor, 1-bromo-3,5-diformyl-2-propoxybenzene, which can be prepared through functional group manipulations of commercially available starting materials. The key final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed Miyaura borylation reaction.[3] For this guide, we will detail the former, which is highly effective on a laboratory scale.

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,5-diformyl-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step generates a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 1-2 hours until the boronic ester is fully hydrolyzed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validating Purification Protocol

Boronic acids can be challenging to purify by standard column chromatography due to their polarity and potential for dehydration on silica gel. A more robust method involves an acid-base extraction.[7]

-

Dissolve the crude product in diethyl ether or ethyl acetate.

-

Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, leaving non-acidic organic impurities behind in the ether layer.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2, at which point the pure boronic acid will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

For final purification suitable for crystallization, recrystallize the solid from an appropriate solvent system (e.g., water, or an ethyl acetate/hexane mixture).[8]

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

| Technique | Sample Preparation | Anticipated Key Features |

| ¹H NMR | DMSO-d₆ | - Singlet ~10.0 ppm (Aldehyde, 2H)- Two distinct aromatic singlets/doublets- Singlet ~8.5 ppm (Boronic acid -OH, 2H, broad, D₂O exchangeable)- Signals corresponding to the propoxy group (triplet, sextet, triplet) |

| ¹³C NMR | DMSO-d₆ | - Signal ~190 ppm (Aldehyde C=O)- Aromatic signals (4-6 expected)- C-B bond signal (broad, ~130-140 ppm)- Propoxy group signals |

| FT-IR (ATR) | Solid | - Broad O-H stretch ~3200-3400 cm⁻¹ (H-bonded)- Sharp C=O stretch ~1690-1710 cm⁻¹- B-O stretch ~1350 cm⁻¹- Aromatic C-H and C=C stretches |

| HRMS (ESI-) | Methanol/Water | Calculated m/z for [M-H]⁻: C₁₁H₁₂BO₅⁻. The observed mass should be within 5 ppm of the calculated value. |

| Table 1: Anticipated spectroscopic data for (3,5-Diformyl-2-propoxyphenyl)boronic acid. |

The Path to a Single Crystal

Growing diffraction-quality single crystals is often more art than science, requiring systematic screening of conditions. The goal is to encourage slow, ordered growth from a supersaturated solution.

Crystallization Strategy

Given the multiple hydrogen bond donors (B-OH) and acceptors (C=O, O-propyl), strong intermolecular interactions are expected, favoring crystallization.[5]

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small inner vial. This vial is then placed in a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.

Caption: A systematic approach to single crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Structure

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[9][10] It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles.

The SCXRD Experimental Workflow

Caption: The workflow from mounted crystal to final structure.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, clear, with well-defined faces) is selected under a microscope and mounted on a glass fiber or loop. The crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[11] The crystal is rotated through a series of angles, and the diffraction pattern—a collection of spots of varying intensity—is recorded on a detector (e.g., a CCD or CMOS detector).[12]

-

Data Reduction and Integration: The raw diffraction images are processed. The positions and intensities of the diffraction spots are determined. These are indexed to assign Miller indices (h,k,l) to each reflection and to determine the unit cell parameters and crystal system.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: A model of the atomic positions is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are introduced for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the fit is monitored by the R-factor (residual factor); a value (R1) below 5% is indicative of a good refinement for small molecules.

Anticipated Structural Features and Discussion

Based on the known crystal chemistry of phenylboronic acids and related structures, we can predict the key structural features of (3,5-Diformyl-2-propoxyphenyl)boronic acid.[5][13]

Molecular Geometry

-

Boronic Acid Group: The C-B(OH)₂ fragment is expected to be largely planar. The twist angle between the plane of the boronic acid group and the phenyl ring is a key conformational variable, typically ranging from near-planar to ~30°.[5]

-

Propoxy Group: The propoxy group will likely be oriented to minimize steric clash with the adjacent formyl and boronic acid groups. This may involve a significant twist out of the phenyl ring plane.

-

Formyl Groups: The two aldehyde groups are expected to be nearly coplanar with the aromatic ring to maximize conjugation, though some minor twisting due to steric hindrance from adjacent groups is possible.

| Parameter | Anticipated Value | Reference/Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenylboronic acids.[13] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Most organic molecules crystallize in centrosymmetric space groups. |

| C-B Bond Length | ~1.56 - 1.58 Å | Typical for arylboronic acids.[13] |

| B-O Bond Length | ~1.35 - 1.38 Å | Shorter than a B-O single bond due to p-π interaction.[14] |

| O-B-O Angle | ~118 - 122° | Consistent with sp² hybridization at boron. |

| Table 2: Predicted crystallographic parameters. |

Supramolecular Assembly: The Role of Hydrogen Bonding

The dominant intermolecular interaction will be hydrogen bonding. Phenylboronic acids almost universally form a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid moieties of two molecules.[5][13] This primary synthon is expected to be the fundamental building block of the crystal structure.

Beyond this primary dimer, weaker interactions will dictate the overall 3D packing:

-

Secondary Hydrogen Bonds: The aldehyde carbonyl oxygens are potential hydrogen bond acceptors. It is plausible that the boronic acid dimer could be linked into chains or sheets via weaker C-H···O interactions from aromatic or aldehydic C-H donors.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion: From Molecular Blueprint to Material Design

This technical guide has outlined a comprehensive, first-principles approach to determining the crystal structure of (3,5-Diformyl-2-propoxyphenyl)boronic acid. By following a rigorous workflow encompassing synthesis, purification, characterization, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise atomic coordinates that define this molecule in the solid state. The anticipated structure, dominated by a classic boronic acid hydrogen-bonded dimer, provides a foundational blueprint. This detailed structural knowledge is indispensable for the rational design of novel functional materials, enabling scientists to predict and control the assembly of this versatile building block in advanced applications ranging from porous frameworks to sophisticated pharmaceutical systems.

References

- Google Patents. Process for purification of boronic acid and its derivatives.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Available from: [Link]

-

Diva-portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available from: [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

-

Wikipedia. Boronic acid. Available from: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

-

ResearchGate. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid..._Supp Mat. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

-

PMC - NIH. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Available from: [Link]

-

Journal of the American Chemical Society. Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Available from: [Link]

-

ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link]

-

ResearchGate. Synthetic routes for grafting phenylboronic acid moieties onto an amino.... Available from: [Link]

-

PMC - NIH. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Available from: [Link]

-

Longdom Publishing. The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Available from: [Link]

-

AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. Available from: [Link]

-

ResearchGate. Computational prediction of organic crystal structures and polymorphism. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]

-

ORNL Neutron Sciences. Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link]

-

Sci-Hub. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid.... Available from: [Link]

-

PubChem. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349. Available from: [Link]

-

ResearchGate. (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid.... Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. rigaku.com [rigaku.com]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. longdom.org [longdom.org]

An In-Depth Technical Guide to the Spectroscopic Data of (3,5-Diformyl-2-propoxyphenyl)boronic Acid

This technical guide provides a detailed analysis of the spectroscopic data for (3,5-Diformyl-2-propoxyphenyl)boronic acid (CAS No. 1072951-92-8), a molecule of significant interest to researchers in drug development and materials science. Due to the current absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data, rigorously benchmarked against experimentally obtained data from structurally analogous compounds. This approach ensures a high degree of confidence in the provided spectral interpretations, offering valuable insights for the identification, characterization, and application of this molecule.

Introduction: The Significance of (3,5-Diformyl-2-propoxyphenyl)boronic acid

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a multifunctional organic compound featuring a phenylboronic acid moiety, two aldehyde (formyl) groups, and a propoxy substituent. This unique combination of functional groups makes it a versatile building block in several areas of chemical research. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors, drug delivery systems, and for its role in Suzuki-Miyaura cross-coupling reactions. The presence of two formyl groups opens avenues for the synthesis of complex macrocycles, Schiff bases, and polymers through condensation reactions. The propoxy group modulates the molecule's solubility and steric properties, influencing its reactivity and interaction with other molecules.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide that crucial understanding.

Molecular Structure and Key Spectroscopic Features

The structural formula of (3,5-Diformyl-2-propoxyphenyl)boronic acid is presented below. The strategic placement of the functional groups dictates the expected spectroscopic characteristics.

Caption: Molecular structure of (3,5-Diformyl-2-propoxyphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H, ¹³C, and ¹¹B NMR data are presented and interpreted below.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, the propoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and boronic acid groups and the electron-donating effect of the propoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~10.2 | s | 1H | Aldehyde H (CHO) | Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and typically appear in this region. |

| ~10.1 | s | 1H | Aldehyde H (CHO) | The two aldehyde protons are in slightly different chemical environments and may appear as two distinct singlets or a single singlet. |

| ~8.5 | s | 1H | Aromatic H | This proton is situated between two electron-withdrawing formyl groups, leading to significant deshielding. |

| ~8.2 | s | 1H | Aromatic H | This proton is ortho to a formyl group and para to the boronic acid group, resulting in deshielding. |

| ~8.0 (broad s) | 2H | B(OH)₂ | The acidic protons of the boronic acid group typically appear as a broad singlet, and their chemical shift is concentration and solvent dependent. | |

| ~4.1 | t | 2H | O-CH₂-CH₂-CH₃ | The methylene group attached to the oxygen atom is deshielded by the electronegative oxygen. |

| ~1.9 | sextet | 2H | O-CH₂-CH₂-CH₃ | The central methylene group of the propyl chain. |

| ~1.0 | t | 3H | O-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain. |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the aldehyde groups are expected to be the most downfield signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~192 | Aldehyde C=O | Carbonyl carbons are highly deshielded. |

| ~160 | C-O (aromatic) | The aromatic carbon attached to the propoxy group. |

| ~140 | C-B (aromatic) | The aromatic carbon attached to the boronic acid group is typically deshielded, though the exact shift can vary. |

| ~138 | C-CHO (aromatic) | Aromatic carbons attached to the formyl groups. |

| ~135 | Aromatic CH | Aromatic carbon between the two formyl groups. |

| ~125 | Aromatic CH | The remaining aromatic carbon. |

| ~70 | O-CH₂ | The carbon of the propoxy group attached to the oxygen. |

| ~22 | -CH₂- | The central carbon of the propyl group. |

| ~10 | -CH₃ | The terminal methyl carbon of the propyl group. |

Note: The signal for the carbon attached to boron can sometimes be broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a specific technique for observing the boron nucleus. For arylboronic acids, the chemical shift is indicative of the electronic environment and the coordination state of the boron atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| +28 to +32 | Arylboronic acid | The trigonal planar sp² hybridized boron in an arylboronic acid typically resonates in this downfield region.[1][2] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected vibrational frequencies are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Assignment |

| 3400-3200 | O-H stretch (boronic acid) | Broad, Medium | Characteristic broad absorption due to hydrogen bonding of the B(OH)₂ group. |

| 2960-2850 | C-H stretch (aliphatic) | Medium | C-H stretching vibrations of the propoxy group. |

| 2850-2820, 2750-2720 | C-H stretch (aldehyde) | Weak-Medium | Characteristic Fermi resonance doublets for the aldehyde C-H stretch. |

| 1700-1680 | C=O stretch (aldehyde) | Strong | Strong absorption due to the carbonyl stretching of the two formyl groups. |

| 1600-1450 | C=C stretch (aromatic) | Medium-Weak | Vibrations of the aromatic ring. |

| ~1350 | B-O stretch | Strong | A strong band associated with the B-O single bond stretch. |

| ~1250 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretching of the propoxy group attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3,5-Diformyl-2-propoxyphenyl)boronic acid (Molecular Formula: C₁₁H₁₃BO₅, Molecular Weight: 236.03 g/mol ), the following is expected in an electron ionization (EI) mass spectrum.

Molecular Ion (M⁺): A peak at m/z 236 corresponding to the molecular ion is expected, although it may be of low intensity due to the lability of the boronic acid group. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable for boron-containing fragments.

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for (3,5-Diformyl-2-propoxyphenyl)boronic acid in EI-MS.

-

Loss of a hydroxyl radical (-•OH): A peak at m/z 219.

-

Loss of water (-H₂O): A peak at m/z 218 from the boronic acid moiety.

-

Loss of a propyl radical (-•C₃H₇): Cleavage of the propoxy group can lead to a fragment at m/z 193.

-

Loss of a propoxy radical (-•OC₃H₇): A peak at m/z 177.

-

Loss of a formyl radical (-•CHO): A peak at m/z 207.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Recommended workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and baseline correction.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a robust, predicted spectroscopic dataset for (3,5-Diformyl-2-propoxyphenyl)boronic acid, grounded in the analysis of structurally related compounds. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers working with this versatile molecule. As experimental data becomes available, this guide can be used as a benchmark for comparison and further refinement of our understanding of this compound's chemical properties.

References

- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 2,6-Diformyl-4-methylphenol. Retrieved from [Link]

- Gierczyk, B., et al. (2013).

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs.

-

PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Stability and reactivity of (3,5-Diformyl-2-propoxyphenyl)boronic acid

< A Technical Guide to the Stability and Reactivity of (3,5-Diformyl-2-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a multifunctional building block with significant potential in covalent organic frameworks (COFs), drug delivery systems, and as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a boronic acid moiety flanked by a sterically demanding propoxy group and two reactive formyl groups, presents both opportunities and challenges in its application. This guide provides an in-depth analysis of the stability and reactivity profile of this compound, offering field-proven insights and detailed protocols to enable its effective use in research and development. We will explore the critical stability considerations, including the propensity for protodeboronation and boroxine formation, and detail the reactivity of its dual functional centers—the boronic acid in Suzuki-Miyaura couplings and the aldehydes in condensation reactions.

Introduction: A Molecule of Dichotomous Functionality

(3,5-Diformyl-2-propoxyphenyl)boronic acid, with the chemical formula C₁₁H₁₃BO₅, is an aromatic compound distinguished by three key functional groups: a boronic acid [-B(OH)₂], two formyl groups (-CHO), and a propoxy ether group (-OCH₂CH₂CH₃).[1] This strategic arrangement of an ortho-alkoxy substituent and two meta-directing formyl groups creates a unique electronic and steric environment that dictates its chemical behavior.

The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4] The aldehyde functionalities serve as versatile handles for a variety of chemical transformations, including Knoevenagel and aldol condensations, reductive aminations, and the formation of imines and oximes, making it a valuable linker for constructing complex molecular architectures.[2][5][6][7]

However, the interplay of these groups also introduces specific challenges. Arylboronic acids are susceptible to decomposition pathways, and the reactivity of the formyl and boronic acid groups must often be selectively controlled. This guide is structured to provide a comprehensive understanding of these factors, empowering researchers to harness the full synthetic potential of this molecule.

Core Stability Considerations

The stability of an arylboronic acid is not absolute and is highly dependent on environmental conditions such as pH, water content, and temperature.[8][9] For (3,5-Diformyl-2-propoxyphenyl)boronic acid, two primary decomposition and equilibrium pathways must be managed: protodeboronation and boroxine formation .

Protodeboronation: The Unwanted C-B Cleavage

Protodeboronation is a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond, resulting in the loss of the boronic acid functionality.[9][10] This process can occur under both acidic and basic conditions but is often most problematic in the basic media required for Suzuki-Miyaura couplings.[9][10][11]

The mechanism is highly pH-dependent. At pH values above the pKa of the boronic acid (typically ~9), the equilibrium shifts toward the formation of the more nucleophilic, tetrahedral boronate anion [ArB(OH)₃]⁻.[9] This anion is more susceptible to protonolysis.[11][12] The electron-withdrawing nature of the two formyl groups on the aromatic ring of the title compound is expected to increase its Lewis acidity and lower its pKa, potentially increasing its stability toward base-catalyzed protodeboronation compared to electron-rich analogs.[11] However, some electron-deficient arylboronic acids can still exhibit rapid decomposition under basic conditions.[11][13][14]

Mitigation Strategies:

-

pH Control: Maintaining the pH near neutral or slightly acidic conditions during storage and non-coupling reaction steps is crucial.

-

Anhydrous Conditions: For sensitive applications, using anhydrous solvents and reagents can suppress protodeboronation pathways.[15]

-

Esterification: Conversion to a boronic ester, such as a pinacol ester, can enhance stability, although this is not always a guarantee and is diol-dependent.[10][14][16][17]

Caption: General pathways for protodeboronation.

Boroxine Formation: The Reversible Dehydration

In non-polar solvents or under anhydrous/heated conditions, three molecules of a boronic acid can undergo reversible dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine .[8][18][19]

This equilibrium is critically dependent on the presence of water.[8] While boroxines are often still reactive in cross-coupling reactions, their formation complicates stoichiometry, as a significant portion of the starting material may exist as the trimer. This can lead to inconsistent yields if not properly accounted for.[8]

Detection and Management:

-

NMR Spectroscopy: The formation of boroxine can be detected by ¹H or ¹¹B NMR, where a new set of signals corresponding to the trimer will appear in equilibrium with the monomer.[8] Adding a drop of D₂O to the NMR sample can shift the equilibrium back to the monomeric acid, simplifying the spectrum and confirming the presence of the boroxine.[8][20]

-

Pre-treatment Protocol: Before use in a reaction, a boronic acid sample suspected of containing boroxine can be dissolved in a solvent like dioxane or THF with 5-10% water and stirred for 30-60 minutes to ensure complete hydrolysis back to the monomeric form.[8] The solvent can then be removed in vacuo before proceeding.

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Reactivity Profile and Synthetic Applications

The synthetic utility of (3,5-Diformyl-2-propoxyphenyl)boronic acid stems from the distinct reactivity of its boronic acid and formyl functional groups. Strategic planning is often required to exploit one without affecting the other.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation.[4] The reaction typically involves a palladium catalyst, a base, and an organohalide coupling partner.

Key Mechanistic Considerations:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The crucial step where the organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid, forming the more reactive boronate species.[9][21]

-

Reductive Elimination: The two organic partners couple, regenerating the Pd(0) catalyst.

The ortho-propoxy group on (3,5-Diformyl-2-propoxyphenyl)boronic acid introduces steric hindrance around the boronic acid. This can slow the rate of transmetalation.[3][22] Additionally, the electron-withdrawing formyl groups decrease the nucleophilicity of the aromatic ring, which can also impact the reaction rate. Therefore, optimizing the reaction conditions is critical for achieving high yields.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (3,5-Diformyl-2-propoxyphenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The choice of base is critical and can significantly affect yield.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Bulky phosphine ligands can be effective for sterically hindered substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, bulkier bases can accelerate transmetalation for hindered boronic acids. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Aprotic/protic mixtures facilitate dissolution of both organic and inorganic reagents. |

| Temperature | 80–100 °C | Higher temperatures are often needed to overcome the activation barrier for hindered substrates. |

The Formyl Groups: Gateways to Molecular Complexity

The two aldehyde groups are powerful electrophiles, enabling a wide range of transformations. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a classic C-C bond-forming reaction.[5][6]

Key Mechanistic Considerations:

-

Deprotonation: A base removes a proton from the active methylene compound to form a stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.

Electron-withdrawing groups on the aromatic aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic.[23] Therefore, the formyl groups on the title compound are expected to be highly reactive in such condensations.

Experimental Protocol: Knoevenagel Condensation

-

Reagent Setup: In a round-bottom flask, dissolve (3,5-Diformyl-2-propoxyphenyl)boronic acid (1.0 eq) and the active methylene compound (e.g., malononitrile, 2.2 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid. A Dean-Stark apparatus can be used with toluene to remove the water formed and drive the reaction to completion.

-

Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the product by recrystallization or column chromatography.

Caption: Simplified catalytic cycles for key reactions.

Analytical Characterization

Accurate characterization is essential for confirming the identity, purity, and stability of (3,5-Diformyl-2-propoxyphenyl)boronic acid.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals for aromatic protons, aldehyde protons (~9-10 ppm), propoxy group protons, and a broad singlet for the B(OH)₂ protons (which may exchange with D₂O). The presence of boroxine will result in a second set of aromatic signals.[8][20] |

| ¹³C NMR | Carbon skeleton confirmation. | Signals for aromatic carbons, two distinct carbonyl carbons (~190 ppm), and carbons of the propoxy group. |

| ¹¹B NMR | Confirmation of boron environment. | A broad signal characteristic of a trigonal boronic acid. The chemical shift will differ for the tetrahedral boronate anion or boroxine. |

| Mass Spec (ESI-MS) | Molecular weight confirmation. | Detection of the molecular ion [M+H]⁺ or [M-H]⁻. Boronic acids can exhibit complex behavior in ESI-MS.[24][25] |

| FT-IR | Functional group identification. | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), C=O (aldehyde, ~1700 cm⁻¹), and B-O bonds. |

| HPLC | Purity analysis and reaction monitoring. | A primary peak corresponding to the main compound. Can be used to quantify purity and detect impurities like the protodeboronated analog. |

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Arylboronic acids can be sensitive to light and moisture.[26] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent slow oxidation and hydrolysis.

-

Safety: While specific toxicity data for this compound is not widely available, arylboronic acids as a class have been noted as potential weak mutagens and should be handled with care.[26] Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

(3,5-Diformyl-2-propoxyphenyl)boronic acid is a highly functionalized building block that offers significant synthetic advantages due to its dual reactivity. A thorough understanding of its stability, particularly the potential for protodeboronation and boroxine formation, is paramount for its successful application. By implementing the appropriate handling procedures, analytical controls, and optimized reaction protocols detailed in this guide, researchers can effectively mitigate decomposition pathways and exploit the compound's versatile reactivity. Its utility in Suzuki-Miyaura couplings and aldehyde-based condensations makes it a valuable tool for the synthesis of complex organic materials, pharmaceutical intermediates, and advanced molecular architectures.

References

-

Ren, L., Zhang, Y., & Li, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37135-37139. [Link]

-

Melamed, J. B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17583. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275. [Link]

-

Ren, L., Zhang, Y., & Li, Z. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

-

Clair, S., et al. (2014). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Otsuka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3364-3368. [Link]

-

Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

-

Chen, Y., et al. (2015). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]

-

Tokunaga, Y., et al. (2007). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. Angewandte Chemie International Edition, 46(33), 6273-6276. [Link]

-

Iovine, P. M., & Korich, A. L. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Dalton Transactions, 42(23), 8234-8246. [Link]

-

Wang, D.-Y., et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Synthetic Communications, 41(20), 3034-3041. [Link]

-

Purechemistry. (2023). Aromatic formylation reaction. Purechemistry. [Link]

-

Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13377-13385. [Link]

-

Wang, D.-Y., et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Synthetic Communications, 41(20), 3034-3041. [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. OrgoSolver. [Link]

-

Albericio, F., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2946. [Link]

-

Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

-

Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246-1263. [Link]

-

Wang, Z., et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Organic Letters, 26(1), 180-185. [Link]

-

Bankar, S. R. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Current Organocatalysis, 9(3), 262-267. [Link]

-

Pesciaioli, F., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis, 10(3), 2096-2103. [Link]

-

Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

-

Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(1), 133. [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]

-

Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

Smith, A. M. R., & Manzini, S. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 22(34), 11953-11965. [Link]

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1340-1345. [Link]

-

Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369. [Link]

-

Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... ResearchGate. [Link]

-

Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses, 86, 360-373. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Chen, G., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 2(10), 1318-1325. [Link]

-

Kaur, M., & Singh, M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2891. [Link]

-

Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orgosolver.com [orgosolver.com]

- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

The Dual-Aldehyde Advantage: An In-Depth Technical Guide to the Mechanism of Action of Diformylphenylboronic Acids in Sensing

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of chemical biology and diagnostics, the precise detection of biologically relevant molecules remains a paramount challenge. Among the diverse arsenal of synthetic receptors, boronic acids have emerged as a particularly versatile class for their unique ability to reversibly bind with cis-1,2- and 1,3-diols, a structural motif abundant in saccharides and other key biomolecules.[1][2] This guide delves into the nuanced mechanism of a specialized subclass: diformylphenylboronic acids. We will explore how the strategic placement of two aldehyde functionalities on the phenylboronic acid core unlocks advanced sensing capabilities, offering enhanced sensitivity and novel signaling pathways for the detection of a range of analytes, from essential sugars to markers of oxidative stress.

I. Foundational Principles: The Boronic Acid-Diol Interaction

At its core, the sensing capability of any phenylboronic acid (PBA) derivative lies in the reversible formation of a cyclic boronate ester with a diol-containing analyte.[3][4] This interaction is a Lewis acid-base reaction where the electron-deficient boron atom of the boronic acid acts as the Lewis acid and the hydroxyl groups of the diol serve as the Lewis base.